Boc-2-bromo-D-phenylalanine
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Overview
Description
Boc-2-bromo-D-phenylalanine, chemically known as (2R)-3-(2-bromophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid, is an amino acid derivative. It is characterized by the presence of a bromine atom on the phenyl ring and a tert-butoxycarbonyl (Boc) protecting group on the amino group. This compound is widely used in organic synthesis, particularly in the field of peptide chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Boc-2-bromo-D-phenylalanine typically involves the protection of the amino group of 2-bromo-D-phenylalanine with a Boc group. The process begins with the reaction of 2-bromo-D-phenylalanine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature. The product is then purified by crystallization or chromatography .
Industrial Production Methods: In an industrial setting, the synthesis of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely. The purification steps may include large-scale crystallization, filtration, and drying to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions: Boc-2-bromo-D-phenylalanine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions, typically using trifluoroacetic acid or hydrochloric acid.
Coupling Reactions: The compound can participate in peptide coupling reactions to form peptide bonds with other amino acids or peptides
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide, potassium thiolate, or sodium methoxide in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.
Deprotection Reactions: Trifluoroacetic acid or hydrochloric acid in dichloromethane or methanol.
Coupling Reactions: Carbodiimides like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of coupling additives like N-hydroxysuccinimide (NHS) or hydroxybenzotriazole (HOBt).
Major Products Formed:
Substitution Reactions: Various substituted phenylalanine derivatives.
Deprotection Reactions: 2-bromo-D-phenylalanine.
Coupling Reactions: Peptides containing the 2-bromo-D-phenylalanine residue.
Scientific Research Applications
Boc-2-bromo-D-phenylalanine is used extensively in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: It serves as a building block in the synthesis of complex organic molecules and peptides.
Biology: It is used in the study of protein structure and function, as well as in the development of enzyme inhibitors.
Medicine: The compound is employed in the design and synthesis of pharmaceutical agents, including potential drugs for various diseases.
Industry: It is used in the production of agrochemicals, dyestuffs, and other fine chemicals
Mechanism of Action
The mechanism of action of Boc-2-bromo-D-phenylalanine is primarily related to its role as a protected amino acid in peptide synthesis. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in peptide bond formation. The bromine atom on the phenyl ring can also participate in various substitution reactions, allowing for further functionalization of the molecule .
Comparison with Similar Compounds
Boc-2-chloro-D-phenylalanine: Similar structure but with a chlorine atom instead of bromine.
Boc-2-fluoro-D-phenylalanine: Similar structure but with a fluorine atom instead of bromine.
Boc-2-iodo-D-phenylalanine: Similar structure but with an iodine atom instead of bromine.
Comparison: Boc-2-bromo-D-phenylalanine is unique due to the presence of the bromine atom, which provides distinct reactivity compared to its chloro, fluoro, and iodo counterparts. The bromine atom is more reactive in substitution reactions compared to chlorine and fluorine but less reactive than iodine. This balance of reactivity makes this compound a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
(2R)-3-(2-bromophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrNO4/c1-14(2,3)20-13(19)16-11(12(17)18)8-9-6-4-5-7-10(9)15/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18)/t11-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDJSTMCSOXSTGZ-LLVKDONJSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1Br)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CC=CC=C1Br)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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